5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide
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Overview
Description
5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 5-position, a cyanomethyl group at the N-position, an ethoxy group at the 6-position, and a phenyl group at the N-position of the pyridine ring
Preparation Methods
The synthesis of 5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-ethoxypyridine and phenyl isocyanate.
Formation of Intermediate: The initial step involves the reaction of 5-chloro-2-ethoxypyridine with phenyl isocyanate to form an intermediate compound.
Cyanomethylation: The intermediate is then subjected to cyanomethylation using a suitable cyanomethylating agent under controlled conditions to introduce the cyanomethyl group.
Final Product Formation: The final step involves the cyclization of the intermediate to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide can be compared with other similar compounds, such as:
5-chloro-N-(cyanomethyl)-6-methoxy-N-phenylpyridine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group at the 6-position, which may result in different chemical and biological properties.
5-chloro-N-(cyanomethyl)-6-ethoxy-N-(4-methylphenyl)pyridine-3-carboxamide: This compound has a 4-methylphenyl group instead of a phenyl group at the N-position, which may affect its reactivity and interactions with molecular targets.
5-chloro-N-(cyanomethyl)-6-ethoxy-N-(2-chlorophenyl)pyridine-3-carboxamide: This compound has a 2-chlorophenyl group instead of a phenyl group at the N-position, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-15-14(17)10-12(11-19-15)16(21)20(9-8-18)13-6-4-3-5-7-13/h3-7,10-11H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOYMXXBXBHQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(=O)N(CC#N)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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